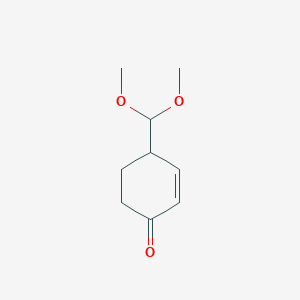

4-(Dimethoxymethyl)cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethoxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O3 It features a cyclohexene ring substituted with a dimethoxymethyl group and a ketone functional group

Preparation Methods

The synthesis of 4-(Dimethoxymethyl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclohex-2-en-1-one with dimethoxymethane in the presence of an acid catalyst. The reaction conditions typically include moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

4-(Dimethoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(dimethoxymethyl)cyclohex-2-en-1-ol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.

Addition: As an enone, it can undergo Michael addition reactions with nucleophiles such as enolates or silyl enol ethers

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethoxymethyl)cyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fragrances and flavoring agents due to its distinct chemical properties

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dimethoxymethyl group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

4-(Dimethoxymethyl)cyclohex-2-en-1-one can be compared with other similar compounds such as:

Cyclohex-2-en-1-one: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.

4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but with methyl groups instead of the dimethoxymethyl group, affecting its reactivity and applications.

4-Isopropylcyclohex-2-en-1-one: Contains an isopropyl group, leading to different chemical properties and uses .

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(dimethoxymethyl)cyclohex-2-en-1-one?

- Methodological Answer :

- Alkylation of Cyclohex-2-en-1-one Derivatives : React cyclohex-2-en-1-one with dimethoxymethylating agents (e.g., dimethoxymethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) to introduce the dimethoxymethyl group at the 4-position .

- Grignard Reagent Addition : Use methyllithium or organomagnesium reagents to functionalize pre-substituted cyclohexenone intermediates, followed by oxidation or protection/deprotection steps to install the dimethoxymethyl group .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the cyclohexenone ring (δ 5.8–6.2 ppm for the enone system) and dimethoxymethyl group (δ 3.2–3.5 ppm for methoxy protons, δ 4.5–5.0 ppm for the methine proton) .

- ¹³C NMR : Confirm carbonyl (δ ~200 ppm), enone carbons (δ 120–140 ppm), and dimethoxymethyl carbons (δ 50–60 ppm for methoxy groups) .

- IR Spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻¹) and C-O stretches (1100–1250 cm⁻¹) from the dimethoxymethyl group .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What reaction pathways are accessible for this compound in organic synthesis?

- Methodological Answer :

- Michael Addition : React with nucleophiles (e.g., amines, enolates) at the α,β-unsaturated carbonyl site. Optimize solvent polarity (e.g., THF vs. DMF) and temperature to control regioselectivity .

- Aldol Condensation : Use base catalysts (e.g., NaOH, LDA) to form β-hydroxy ketones or α,β-unsaturated derivatives. Monitor stereochemistry via chiral HPLC if enantiomers are formed .

- Ring-Opening Reactions : Treat with strong acids (e.g., H₂SO₄) or bases (e.g., KOtBu) to generate open-chain intermediates for further functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by auxiliary removal .

- Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) in key steps like Michael additions or alkylations .

- Enantiomeric Purity Analysis : Employ chiral HPLC with columns like Chiralpak OD-H and hexane/isopropanol mobile phases (>99% ee confirmed via retention time comparison) .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions (e.g., Diels-Alder cycloadditions) using Gaussian or ORCA software. Compare activation energies to predict regioselectivity .

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) using GROMACS or AMBER .

- Data Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine models .

Q. How to resolve contradictions in reaction yields or selectivity for derivatives of this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-alkylation or dimerization). Adjust stoichiometry or reaction time to minimize these .

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., −78°C for kinetic control vs. room temperature for thermodynamic products) in aldol or Michael reactions .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation vs. enzymatic catalysts for stereoselectivity) .

Properties

CAS No. |

64908-73-2 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-(dimethoxymethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3,5,7,9H,4,6H2,1-2H3 |

InChI Key |

BMQRFEZRHRXLJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CCC(=O)C=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.